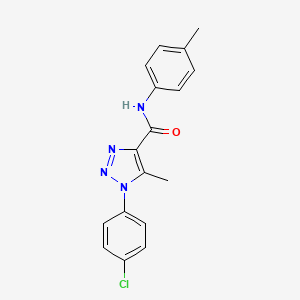

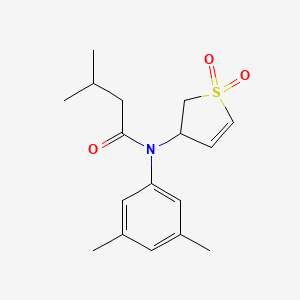

2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(pyridin-4-ylmethyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

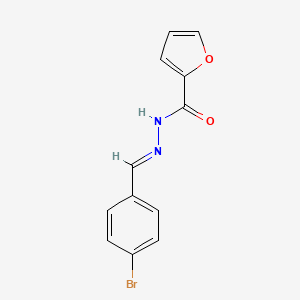

The compound 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(pyridin-4-ylmethyl)acetamide is a derivative of 2H-chromen-2-one, also known as coumarin, which is a benzopyrone compound. This class of compounds is known for a wide range of biological activities, including antimicrobial properties as seen in derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide . The structure of the compound suggests potential biological activity, possibly related to the interactions between the coumarin system and the pyridine moiety.

Synthesis Analysis

The synthesis of related coumarin derivatives typically involves the formation of an acetic acid hydrazide intermediate, which can then be further modified to produce a variety of compounds with potential biological activities . Although the exact synthesis of 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(pyridin-4-ylmethyl)acetamide is not detailed in the provided papers, it likely follows a similar pathway involving the formation of an intermediate that is then reacted with other chemical entities to introduce the pyridinylmethyl group.

Molecular Structure Analysis

The molecular structure of coumarin derivatives is characterized by the presence of a lactone ring, which is essential for their biological activity. The substitution pattern on the coumarin nucleus, as well as the nature of the substituents, can significantly influence the biological properties of these molecules . The presence of a pyridine ring in the N-(pyridin-4-ylmethyl)acetamide moiety could potentially affect the compound's ability to interact with biological targets, possibly enhancing its activity or specificity.

Chemical Reactions Analysis

Coumarin derivatives can undergo various chemical reactions, including cyclocondensation and the formation of Schiff's bases, as seen in the synthesis of related compounds . These reactions are often used to introduce additional functional groups or to modify the existing structure to enhance the desired biological activity. The reactivity of the acetamide group in the compound could also be explored for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of coumarin derivatives, such as solubility, melting point, and stability, are influenced by the substituents attached to the core structure. These properties are crucial for the pharmacokinetic profile of the compounds, including their absorption, distribution, metabolism, and excretion (ADME) characteristics. The presence of a pyridine ring could affect the compound's polarity and, consequently, its solubility and bioavailability .

科学的研究の応用

Pharmacological Activities and Synthesis

A review of the literature reveals that compounds structurally related to 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(pyridin-4-ylmethyl)acetamide, such as derivatives of piracetam (a nootropic drug) and phenylpiracetam, exhibit a wide range of biological activities. These activities include enhancing cognitive functions, treating CNS disorders, and potential effects on learning and memory improvement due to their action on central nervous system receptors (Dhama et al., 2021; Veinberg et al., 2015). These findings suggest that our compound of interest may also possess similar neuroprotective and cognitive-enhancing effects due to the structural similarities and the presence of a chromen moiety, which is known for its wide range of pharmacological activities.

Potential in Organic Synthesis and Catalysis

The versatility of heterocyclic N-oxide derivatives, akin to the structural framework of 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(pyridin-4-ylmethyl)acetamide, is well-documented in organic synthesis and catalysis (Li et al., 2019). These compounds serve as key intermediates in the synthesis of complex molecules and are employed in a range of synthetic transformations due to their unique reactivity patterns. This suggests potential applications of our compound in the synthesis of novel heterocyclic structures, which could be of significant interest in drug development and synthetic chemistry research.

Drug Development Applications

Given the structural and functional diversity of coumarins and pyridines, compounds such as 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(pyridin-4-ylmethyl)acetamide may also find applications in drug development, particularly as scaffolds for the synthesis of pharmaceutical agents with potential anticancer, antibacterial, and anti-inflammatory properties (Yoda, 2020; Verma et al., 2019). The presence of the chromen moiety, in particular, is associated with a broad spectrum of biological activities, suggesting that derivatives of our compound could be explored for their therapeutic potentials in various disease models.

特性

IUPAC Name |

2-(7-methyl-2-oxochromen-4-yl)-N-(pyridin-4-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-12-2-3-15-14(10-18(22)23-16(15)8-12)9-17(21)20-11-13-4-6-19-7-5-13/h2-8,10H,9,11H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLNOCFMMQQWJBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(pyridin-4-ylmethyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-2-(3-fluorobenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2553551.png)

![3-(benzo[d]thiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate](/img/structure/B2553553.png)

![4-[1-(2H-Tetrazol-5-yl)butan-2-yl]aniline](/img/structure/B2553557.png)

![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(3,4-dimethoxyphenyl)methyl]acetamide](/img/structure/B2553558.png)

![(2S)-2-[(2-Amino-2-methylpropanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid;hydrochloride](/img/structure/B2553563.png)

![Methyl 2-((2-(4-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate](/img/structure/B2553568.png)